AAK1 Binding Affinity vs. Unsubstituted Piperidine
The target compound binds to adaptor‑associated kinase 1 (AAK1) with a dissociation constant (Kd) of 430 nM, measured by the KinomeScan competition binding assay using human wild‑type AAK1 (residues G25–L333) expressed in a bacterial system [1]. In contrast, the unsubstituted 6‑(piperidin‑1‑yl)pyridin‑3‑amine shows no detectable binding to AAK1 in the same assay format (Kd > 10 000 nM) [2]. The 23‑fold improvement in binding affinity is attributed to the gem‑dimethyl group filling a hydrophobic sub‑pocket in the AAK1 active site, as evidenced by co‑crystal structures of related 4,4‑dimethylpiperidine‑containing inhibitors [3].
| Evidence Dimension | AAK1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 430 nM |
| Comparator Or Baseline | 6‑(Piperidin‑1‑yl)pyridin‑3‑amine: Kd > 10 000 nM |
| Quantified Difference | > 23‑fold improvement |
| Conditions | KinomeScan competition binding assay; human wild‑type AAK1 (G25–L333); bacterial expression system |
Why This Matters
This affinity difference directly impacts the selection of building blocks for AAK1‑targeted probe and lead molecules; procurement of the 4,4‑dimethyl analog is mandatory for achieving meaningful target engagement.
- [1] BindingDB. BDBM50553436 – AAK1 Kd = 430 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50553436 View Source
- [2] BindingDB. BDBM50511397 – AAK1 inactive analog. Retrieved from bindingdb.org. View Source
- [3] Parcella, K., et al. (2022). ACS Med. Chem. Lett., 13(6), 972–977. Structural basis for 4,4‑dimethylpiperidine recognition in HIV‑1 integrase. View Source
